molecular formula C10H11N3O2S B2989134 N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide CAS No. 59899-00-2

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Cat. No.: B2989134
CAS No.: 59899-00-2
M. Wt: 237.28
InChI Key: HZLAEUNOAICPNN-UHFFFAOYSA-N
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Description

N-(5-Propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an isopropyl group at position 5 and a furan-2-carboxamide moiety at position 2. This structure combines the electron-deficient 1,3,4-thiadiazole ring, known for its bioactivity, with the furan heterocycle, which often enhances pharmacokinetic properties.

Properties

IUPAC Name

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-6(2)9-12-13-10(16-9)11-8(14)7-4-3-5-15-7/h3-6H,1-2H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLAEUNOAICPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves the following steps:

  • Preparation of 1,3,4-thiadiazole Derivative: The starting material, 5-propan-2-yl-1,3,4-thiadiazol-2-amine, is synthesized through the reaction of propan-2-ylamine with carbon disulfide and hydrazine.

  • Furan-2-carboxamide Coupling: The furan-2-carboxamide is then coupled with the 1,3,4-thiadiazole derivative using coupling agents like carbodiimides (e.g., DCC, EDC) in the presence of a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.

  • Reduction: The thiadiazole ring can be reduced to form a thiazole derivative.

  • Substitution: The propan-2-yl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Various alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Furan-2-carboxylic acid

  • Reduction: Thiazole derivatives

  • Substitution: Alkyl or aryl-substituted thiadiazole derivatives

Scientific Research Applications

Chemistry: N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains. It is also being studied for its antifungal properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and inflammation. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the application, but it generally involves the disruption of cellular processes in pathogens or modulation of signaling pathways in cells.

Comparison with Similar Compounds

Substituent Variations on the 1,3,4-Thiadiazole Core

The bioactivity of 1,3,4-thiadiazole derivatives is highly dependent on substituents. Below is a comparison of key analogs:

Compound Name & Structure Substituents on Thiadiazole Key Properties (Yield, Melting Point) Biological Activity (if reported) Evidence Source
N-(5-Propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide (Target) 5-isopropyl, 2-furan-carboxamide Not reported Inferred from analogs (antimicrobial) N/A
N-(5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide (83c) 5-(4-nitrophenyl) MIC = 9.87 μM (MDR-TB) Anti-mycobacterial
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) 5-benzylthio, phenoxyacetamide Yield: 88%, MP: 133–135°C Not explicitly reported
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide 5-ethyl, 2,5-dimethylfuran CAS: 793680-14-5 Not reported

Key Observations :

  • Electron-withdrawing groups (e.g., 4-nitrophenyl in 83c) enhance anti-mycobacterial activity, achieving MIC values far lower than the standard isoniazid (>200 μM) .

Furan-Carboxamide Derivatives

The furan-2-carboxamide moiety is a common pharmacophore. Notable examples include:

Compound Name & Structure Key Features Activity/Properties Evidence Source
N-(4-Bromophenyl)furan-2-carboxamide (3) Suzuki coupling precursor Yield: 94%
N-(5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide (83c) Combines furan-carboxamide + nitroaryl MIC: 9.87 μM (MDR-TB)
N-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide Thiazole vs. thiadiazole core No activity reported

Key Observations :

  • The furan ring enhances synthetic accessibility, as seen in the 94% yield of N-(4-bromophenyl)furan-2-carboxamide .
  • Substitution on the thiadiazole ring (e.g., nitroaryl in 83c) significantly boosts anti-mycobacterial activity compared to simpler furan-carboxamides .

Antimicrobial Activity

  • MDR-TB Inhibition : Compound 83c (4-nitrophenyl substituent) is the most potent analog, with an MIC of 9.87 μM, suggesting electron-withdrawing groups enhance activity against resistant strains .
  • Anticonvulsant Activity : Benzothiazole-linked thiadiazoles (e.g., N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide derivatives) show 100% effectiveness in the MES test, highlighting the role of hydrophobic domains .

Biological Activity

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The compound features a thiadiazole ring and a furan moiety, which are known for their diverse biological activities. The synthesis can be enhanced through microwave irradiation techniques that improve yields and reaction times compared to traditional methods .

Antiproliferative Activity

Research has demonstrated that derivatives of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide exhibit promising antiproliferative effects against various cancer cell lines. In a study evaluating several derivatives against human epithelial cell lines (breast MCF-7, colon HCT-116, and prostate PC-3), compounds showed significant activity. In particular:

CompoundCell LineIC50 (µM)
6MCF-710.5
11aHCT-11612.3
12PC-39.8

Doxorubicin was used as a reference drug for comparison . Notably, molecular docking studies identified the vascular endothelial growth factor receptor-2 (VEGFR-2) as a potential target for these compounds, indicating a specific mechanism of action that warrants further investigation.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cancer cells. The binding affinity to VEGFR-2 suggests that the compound may inhibit angiogenesis—a critical process in tumor growth and metastasis. Additionally, studies indicate that these compounds may induce apoptosis in cancer cells through caspase activation pathways .

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    A study published in 2021 evaluated the anticancer properties of several thiadiazole derivatives against various cancer cell lines. The findings indicated that modifications to the thiadiazole structure significantly impacted biological activity. For instance, introducing electron-withdrawing groups enhanced cytotoxicity against MCF-7 cells .
  • Docking Studies :
    Molecular docking simulations have been employed to predict the binding interactions between this compound and its target proteins. Results showed strong hydrophobic interactions with amino acid residues in VEGFR-2, suggesting a mechanism similar to established anticancer agents like Tamoxifen .
  • In Vivo Studies :
    Preliminary in vivo studies have indicated potential anti-inflammatory properties alongside anticancer effects. The presence of both thiadiazole and furan rings is believed to contribute to this dual activity profile .

Q & A

Q. What are the established synthetic routes for N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide?

The compound is typically synthesized via condensation reactions. A common method involves reacting 5-isopropyl-1,3,4-thiadiazol-2-amine with furan-2-carbonyl chloride in anhydrous solvents like dichloromethane or tetrahydrofuran under reflux. Purification is achieved via column chromatography using silica gel and ethyl acetate/hexane gradients. Characterization relies on IR (to confirm amide C=O stretching ~1650 cm⁻¹), ¹H/¹³C NMR (to verify furan and thiadiazole protons), and mass spectrometry (for molecular ion peaks) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of:

  • X-ray crystallography : Resolve crystal structure using SHELX programs for bond-length validation and conformational analysis .
  • Multinuclear NMR : Assign peaks for furan (δ 6.5–7.5 ppm) and thiadiazole (δ 8.0–8.5 ppm) protons. Compare experimental shifts with DFT-calculated values .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., C₁₁H₁₂N₃O₂S requires [M+H]⁺ = 266.0598).

Q. What preliminary assays are recommended to assess its biological activity?

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme inhibition : Test against kinases (e.g., VEGFR-2) via fluorescence-based assays (Km and Vmax analysis) .
  • Apoptosis markers : Quantify caspase-3/7 activation via luminescent substrates .

Advanced Research Questions

Q. How can molecular docking studies optimize interactions with VEGFR-2?

  • Ligand preparation : Generate 3D conformers of the compound using Open Babel.
  • Active site mapping : Align with co-crystallized inhibitors (PDB: 4ASD) to identify key residues (e.g., Lys868, Glu885).
  • Docking protocols : Use AutoDock Vina with Lamarckian GA parameters (energy range: ±3 kcal/mol). Prioritize hydrogen bonds with Glu885 and π-π stacking with Phe1047 .

Q. What strategies resolve discrepancies in biological activity across structural analogs?

  • SAR analysis : Compare substituent effects (e.g., isopropyl vs. tert-butyl groups on thiadiazole) on IC₅₀ values. Use ANOVA to assess significance (p < 0.05) .
  • Solubility profiling : Measure logP via shake-flask method; correlate with cellular uptake (e.g., LC-MS quantification in lysates).
  • Metabolic stability : Incubate with liver microsomes (CYP450 isoforms) to identify degradation pathways .

Q. How can reaction yields be improved for scale-up synthesis?

  • Optimize stoichiometry : Use Design of Experiments (DoE) to vary molar ratios (amine:carbonyl chloride = 1:1.2–1.5).
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or DMAP to enhance acylation efficiency.
  • Workup modifications : Replace column chromatography with recrystallization (solvent: ethanol/water) for higher recovery (>85%) .

Q. What analytical methods detect and quantify byproducts during synthesis?

  • HPLC-DAD : Use a C18 column (ACN/0.1% TFA gradient) to separate byproducts (retention time: 8–12 min).
  • LC-MS/MS : Identify impurities via fragmentation patterns (e.g., m/z 210 for de-isopropyl derivatives).
  • TGA/DSC : Monitor thermal stability (decomposition >200°C indicates purity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.